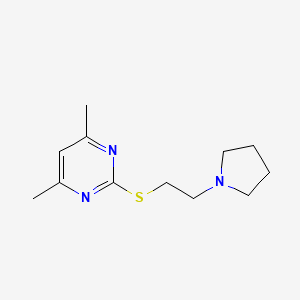

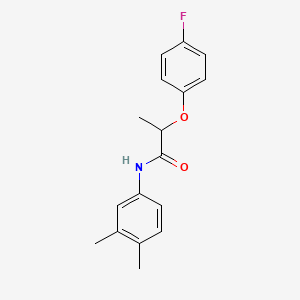

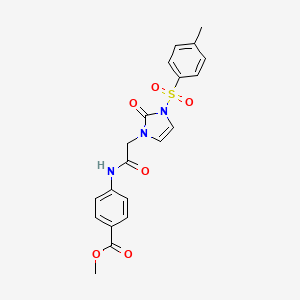

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea, also known as MTU, is a novel compound that has been synthesized for use in scientific research. This compound has shown promising results in various studies and has the potential to be used in future research.

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

Research on trisubstituted phenyl urea derivatives, including 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, has led to the identification of compounds with significant antagonistic activity against the neuropeptide Y5 (NPY5) receptor. These compounds have shown promise due to their potent in vitro activity and ability to act as antagonists in cellular assays related to cyclic AMP accumulation in cells transfected with the human NPY5 receptor (Fotsch et al., 2001).

Acetylcholinesterase Inhibitors

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to enhance conformational flexibility and optimize spacer length for antiacetylcholinesterase activity, demonstrates the importance of chemical structure in achieving high inhibitory activities. These compounds highlight the potential for urea derivatives in therapeutic applications targeting enzyme inhibition (Vidaluc et al., 1995).

Anion Receptors for Amino-Acid Derivatives

Non-racemic atropisomeric (thio)ureas, including 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas, have been studied for their ability to act as neutral enantioselective anion receptors for amino-acid derivatives. These studies contribute to understanding the structural and electronic factors influencing binding and selectivity in potential therapeutic and catalytic applications (Roussel et al., 2006).

Cytokinin-like Activity and Adventitious Rooting Enhancement

Urea derivatives have been identified as synthetic compounds with cytokinin-like activity, influencing cell division and differentiation in plant morphogenesis studies. Notably, compounds like forchlorofenuron and thidiazuron show activities often exceeding those of adenine-based cytokinins, highlighting the potential of urea derivatives in agricultural and horticultural applications (Ricci & Bertoletti, 2009).

properties

IUPAC Name |

1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S2/c1-13-16(25-17(21-13)15-8-5-11-24-15)12-20-18(22)19-9-10-23-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOJBPDAAFGTGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2930510.png)

![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2930511.png)

![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)

![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2930515.png)